3-Methoxy-4-(propan-2-yl)aniline
Overview
Description
3-Methoxy-4-(propan-2-yl)aniline: is an organic compound with the molecular formula C10H15NO. It is also known by its IUPAC name, 4-isopropyl-3-methoxyaniline. This compound is characterized by the presence of a methoxy group (-OCH3) and an isopropyl group (-CH(CH3)2) attached to an aniline ring. It is a derivative of aniline, which is a primary aromatic amine.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules , suggesting potential targets could be neurotransmitter systems.
Mode of Action
Based on its potential use in the synthesis of antidepressants , it may interact with its targets to modulate neurotransmitter levels or receptor activity.
Biochemical Pathways
If it is involved in the synthesis of antidepressants , it could potentially influence pathways related to neurotransmitter synthesis, release, reuptake, or degradation.
Result of Action
If it is involved in the synthesis of antidepressants , it could potentially result in increased neurotransmitter levels in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-(propan-2-yl)aniline plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function Studies have shown that this compound can degrade over time, leading to a decrease in its activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can significantly impact its biological activity and overall effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its subcellular localization, as different compartments provide distinct microenvironments. Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its overall activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 3-methoxyaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methoxyaniline
Reagent: Isopropyl bromide or isopropyl chloride
Catalyst: A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Methoxy-4-(propan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of methoxy and isopropyl substituents on the activity of aniline derivatives. It is also used in the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties. Derivatives of this compound are explored for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and polymer additives.
Comparison with Similar Compounds
3-Methoxyaniline: Lacks the isopropyl group, making it less hydrophobic.
4-Isopropylaniline: Lacks the methoxy group, affecting its electron-donating properties.
3-Methoxy-4-methylaniline: Contains a methyl group instead of an isopropyl group, influencing its steric and electronic properties.
Uniqueness: 3-Methoxy-4-(propan-2-yl)aniline is unique due to the combination of methoxy and isopropyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-methoxy-4-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGABNYJQPRBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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